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Compound of Interest

Compound Name: Gadolinium--nickel (1/3)

Cat. No.: B15486732

For Immediate Release

A comprehensive analysis of the intermetallic compound Gadolinium-Nickel (1/3), GdNis,
reveals a hexagonal crystal structure belonging to the CeNis-type. This guide provides an in-
depth look at its crystallographic data, the experimental procedures for its characterization, and
the logical framework of its structural analysis, tailored for researchers, scientists, and
professionals in drug development.

Core Crystallographic Data

The crystal structure of GdNis has been determined to be hexagonal, with the space group
P63s/mmc (No. 194). This structure is isostructural with CeNis. The lattice parameters and

atomic positions are crucial for understanding the material's properties and for computational
modeling.
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Crystallographic Parameter

Value

Crystal System

Hexagonal

Space Group

P6s/mmc (No. 194)

Pearson Symbol hP8
Lattice Parameters

a 4.98 A
c 16.42 A

Atomic Positions

Wyckoff Position

Gd1 2c
Gd2 2b
Nil 6h
Ni2 2d
Ni3 2a

Note: The specific value for the 'x' coordinate of the Nil atom in the 6h Wyckoff position

requires further refinement from experimental data.

Experimental Protocol: From Synthesis to Structure

Determination

The determination of the crystal structure of GdNis involves a multi-step experimental process,

beginning with the synthesis of the material and culminating in the analysis of diffraction data.

Synthesis

Polycrystalline samples of GdNis are typically synthesized using arc melting. This technique

involves:

» Starting Materials: High-purity gadolinium (Gd) and nickel (Ni) metals, typically with a purity

of 99.9% or higher.
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» Stoichiometry: The elements are weighed in a stoichiometric ratio of 1:3 (Gd:Ni).

e Melting Process: The mixture is melted in an arc furnace under an inert atmosphere, such as
argon, to prevent oxidation. The sample is often flipped and re-melted several times to
ensure homogeneity.

e Annealing: To improve crystallinity and relieve internal stresses, the as-cast ingot is sealed in
a gquartz tube under vacuum and annealed at an elevated temperature (e.g., 800 °C) for an
extended period (e.g., one week).

Crystal Structure Analysis: X-ray Powder Diffraction
(XRPD)

X-ray powder diffraction is the primary technique used to determine the crystal structure of
polycrystalline materials like GdNis.

o Sample Preparation: A small portion of the annealed ingot is ground into a fine powder to
ensure random orientation of the crystallites.

o Data Collection: The powder sample is mounted in a diffractometer, and a monochromatic X-
ray beam (commonly Cu Ka radiation) is directed at it. The intensity of the diffracted X-rays is
measured as a function of the diffraction angle (26).

o Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the
Rietveld method. This powerful technique involves:

o Indexing: The positions of the diffraction peaks are used to determine the unit cell
parameters (a and c) and the crystal system (hexagonal).

o Space Group Determination: The systematic absences in the diffraction pattern are
analyzed to identify the space group (P6s/mmc).

o Structure Refinement: A theoretical diffraction pattern is calculated based on a structural
model (CeNis-type in this case). The structural parameters (lattice parameters, atomic
coordinates, thermal parameters, etc.) are then refined by minimizing the difference
between the calculated and observed diffraction patterns using a least-squares algorithm.
The quality of the fit is assessed by reliability factors (e.g., Rwp, Rp, and x?).

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizing the Process and Structure

To better illustrate the workflow and the relationships within the crystallographic data, the
following diagrams are provided.
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Experimental workflow for the crystal structure analysis of GdNis.
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Logical relationship of crystallographic data for GdNis.

 To cite this document: BenchChem. [Unveiling the Atomic Architecture of GdNis: A Technical
Guide to its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486732#crystal-structure-analysis-of-gadolinium-
nickel-1-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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